![molecular formula C9H9ClN2S2 B14282849 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione CAS No. 120868-64-6](/img/structure/B14282849.png)
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione is a chemical compound that belongs to the class of thiazolidines It is characterized by the presence of a chloropyridinyl group attached to a thiazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione typically involves the reaction of 6-chloropyridine-3-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloropyridinyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thiol.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. In biological systems, it can bind to nicotinic acetylcholine receptors, leading to the disruption of normal cellular functions. This interaction can result in the inhibition of neurotransmission in insects, making it an effective insecticide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Acetamiprid: A neonicotinoid that also targets nicotinic acetylcholine receptors.
Imidacloprid: Widely used in agriculture for pest control.
Uniqueness
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione is unique due to its specific structural features, such as the thiazolidine ring and the chloropyridinyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
120868-64-6 |
|---|---|
Molekularformel |
C9H9ClN2S2 |
Molekulargewicht |
244.8 g/mol |
IUPAC-Name |
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C9H9ClN2S2/c10-8-2-1-7(5-11-8)6-12-3-4-14-9(12)13/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
SEFULTBRRVUKIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=S)N1CC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


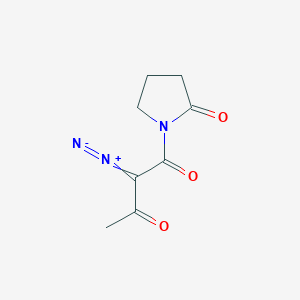

![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
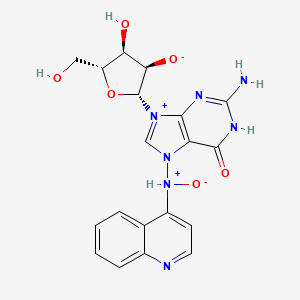
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)
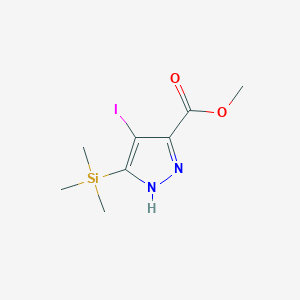

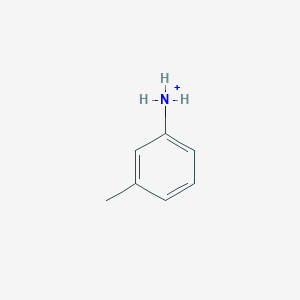
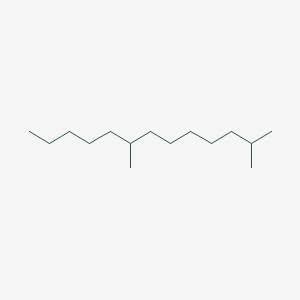
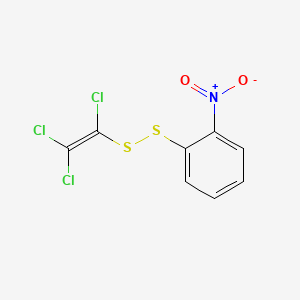
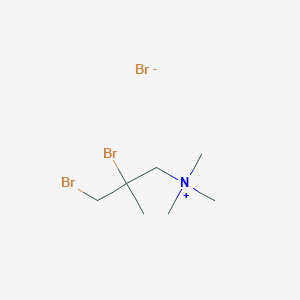
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)
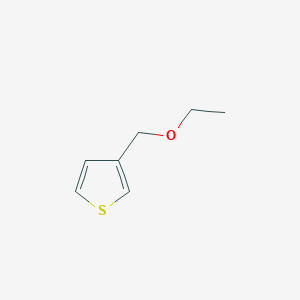
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
